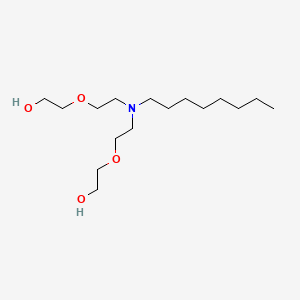
Bis(2-(2-hydroxyethoxy)ethyl)octylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-hydroxyethoxy)ethyl)octylamine is a chemical compound with the molecular formula C16H35NO4. It is characterized by the presence of a tertiary amine group, two hydroxyl groups, and two ether linkages. This compound is often used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)octylamine typically involves the reaction of octylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octylamine} + 2 \text{Ethylene Oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted at elevated temperatures and pressures to facilitate the addition of ethylene oxide to the amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified compound is then subjected to quality control tests to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)octylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The tertiary amine group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl)octylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the formulation of lubricants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which Bis(2-(2-hydroxyethoxy)ethyl)octylamine exerts its effects is primarily through its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can form hydrogen bonds with proteins, stabilizing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)octylamine
- Bis(2-(2-hydroxyethoxy)ethyl)amine
- Bis(2-(2-hydroxyethoxy)ethyl)ethylamine
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)octylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as both a surfactant and a stabilizing agent makes it particularly valuable in various applications .
Properties
CAS No. |
68003-29-2 |
|---|---|
Molecular Formula |
C16H35NO4 |
Molecular Weight |
305.45 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethoxy]ethanol |
InChI |
InChI=1S/C16H35NO4/c1-2-3-4-5-6-7-8-17(9-13-20-15-11-18)10-14-21-16-12-19/h18-19H,2-16H2,1H3 |
InChI Key |
BBLLNWPZRQWZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCOCCO)CCOCCO |
Related CAS |
31727-16-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















